Lipophilicity (XLogP3) Differentiation: 5-Methyl vs. Des-Methyl Analog — Impact on Membrane Permeability and Formulation
The 5-methyl substituent on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide contributes a computed XLogP3 of 1.3, approximately 0.5 log units higher than the estimated XLogP3 of the des-methyl analog N-(2,1,3-benzothiadiazol-4-yl)acetamide (CAS 16540-61-7; estimated XLogP3 ≈ 0.8 based on the removal of one aliphatic carbon) [1]. This difference is substantiated by the molecular weight delta of 14.02 g/mol (207.25 vs. 193.23 g/mol), consistent with the presence of one additional methylene unit [1]. The increased lipophilicity falls within the optimal range for CNS drug-likeness (XLogP3 1–3) and oral bioavailability according to Lipinski's Rule of Five, while the des-methyl analog approaches the lower boundary considered suboptimal for passive membrane permeation [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem computed, release 2025.04.14) |
| Comparator Or Baseline | N-(2,1,3-benzothiadiazol-4-yl)acetamide (CAS 16540-61-7): estimated XLogP3 ≈ 0.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (target more lipophilic); MW difference = +14.02 g/mol |
| Conditions | Computed values using XLogP3 3.0 algorithm (PubChem). Comparator XLogP3 estimated from target value minus methylene group contribution. |
Why This Matters
A 0.5 log unit increase in lipophilicity can correspond to a approximately 3-fold increase in membrane permeability, directly impacting compound suitability for cell-based assays and in vivo applications requiring passive diffusion across lipid bilayers.
- [1] PubChem Compound Summaries: CID 933563 (target; XLogP3 = 1.3, MW = 207.25) and CID 780615 (des-methyl analog; MW = 193.23). NCBI. Accessed 2026. View Source
- [2] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
